molecular formula C10H8BrF3O2 B2523502 Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester CAS No. 77053-53-3

Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester

Cat. No.: B2523502
CAS No.: 77053-53-3
M. Wt: 297.071
InChI Key: UZHYSRFTDJBAHL-UHFFFAOYSA-N
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Description

Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester: is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring attached to an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate the substitution reaction.

    Esterification: The acetic acid methyl ester moiety is typically introduced through esterification of the corresponding carboxylic acid using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine or methyl ester groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOCH₃ in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structural features make it a candidate for drug discovery and development. It can be used to synthesize potential pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the materials science field, the compound can be used to create novel polymers or materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • Bromo-(4-fluorophenyl)-acetic acid methyl ester
  • Bromo-(4-chlorophenyl)-acetic acid methyl ester
  • Bromo-(4-methylphenyl)-acetic acid methyl ester

Uniqueness

Compared to similar compounds, Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable entity in various research and industrial applications.

Properties

IUPAC Name

methyl 2-bromo-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHYSRFTDJBAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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